4-Amino-piperidine vs. 1-Amino-piperidine: Impact on CB1 Receptor Antagonist Brain Penetration
In a direct head-to-head comparison of the pyrazole scaffold, replacing the 1-aminopiperidine group (rimonabant) with a 4-aminopiperidine group (compound 5 scaffold, which is the core motif of the target compound) resulted in a brain-to-plasma ratio of ≤0.04 (10 mg/kg i.p. in Sprague-Dawley rats), representing little to no brain penetration [1]. In contrast, rimonabant exhibits extensive brain penetration and was withdrawn from European markets due to CNS-mediated psychiatric adverse effects [2]. The unsubstituted 4-aminopiperidine analog (compound 6) showed Ke > 1 µM at hCB1, whereas functionalization at the piperidine nitrogen restored nanomolar potency while preserving low brain penetration [1]. This establishes that the 4-amino-piperidine regioisomer confers a fundamentally different pharmacokinetic profile than the 1-amino-piperidine scaffold, a differentiation directly relevant to the target compound's core architecture.
| Evidence Dimension | Brain-to-plasma concentration ratio (in vivo, rat) |
|---|---|
| Target Compound Data | Brain/plasma ratio ≤ 0.04 for compound 4 (4-aminopiperidine scaffold, closely analogous core to target compound) |
| Comparator Or Baseline | Rimonabant (1-aminopiperidine scaffold): brain-penetrant, clinical CNS adverse effects observed; brain/plasma ratio >>0.04 |
| Quantified Difference | >25-fold reduction in brain penetration (>96% reduction in brain exposure relative to plasma) |
| Conditions | Sprague-Dawley rats, 10 mg/kg i.p., unperfused brain tissue; cerebral blood volume correction indicates ratio ≤0.04 represents essentially no penetration |
Why This Matters
For programs developing peripherally restricted CB1 antagonists or CNS-excluded probes, the 4-aminopiperidine regioisomer provides a validated starting scaffold with demonstrated brain exclusion, whereas the 1-aminopiperidine analog (rimonabant) is brain-penetrant and unsuitable for peripheral-targeting applications.
- [1] Fulp, A.; Bortoff, K.; Seltzman, H.; Zhang, Y.; Mathews, J.; Snyder, R.; Fennell, T.; Maitra, R. Pyrazole antagonists of the CB1 receptor with reduced brain penetration. Bioorg. Med. Chem. 2016, 24 (5), 1063–1070. Table 1, Table 3; brain/plasma ratio data for compound 4 and 8c. View Source
- [2] European Medicines Agency. Rimonabant (Acomplia) withdrawal assessment report. 2009. Rimonabant withdrawn due to CNS psychiatric adverse effects including depression, anxiety, and suicidal ideation. View Source
